molecular formula C17H30BNO3 B8003558 Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone

Cat. No.: B8003558
M. Wt: 307.2 g/mol
InChI Key: SOTKHKNCCNVELN-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopentyl group attached to a piperidine ring, which in turn is substituted with a boronic acid derivative. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The synthesis typically begins with the preparation of the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is then reacted with piperidine to form the piperidinyl boronic acid derivative.

  • Cyclopentyl Group Addition: The cyclopentyl group is introduced through a subsequent reaction involving cyclopentyl chloride and the piperidinyl boronic acid derivative under suitable conditions.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Substituted Piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of complex molecules for pharmaceutical research.

Biology: In biological research, it is used as a reagent in the study of enzyme mechanisms and in the development of new biochemical assays.

Industry: It is used in the chemical industry for the synthesis of various organic compounds, including intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the interaction with nucleophiles in substitution reactions.

Comparison with Similar Compounds

  • N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Another boronic acid derivative used in cross-coupling reactions.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative used as a starting material in the synthesis of more complex boronic acids.

Uniqueness: Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone is unique due to its combination of the cyclopentyl group and the piperidine ring, which provides a distinct structural framework and reactivity profile compared to simpler boronic acid derivatives.

This compound's versatility and reactivity make it a valuable tool in organic synthesis and a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

cyclopentyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-11-19(12-10-14)15(20)13-7-5-6-8-13/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTKHKNCCNVELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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